Benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate Benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2408761-20-4
VCID: VC11665572
InChI: InChI=1S/C21H21NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3/t19-/m0/s1
SMILES: COC(=O)C1=CC=C(C=C1)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3
Molecular Formula: C21H21NO5
Molecular Weight: 367.4 g/mol

Benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate

CAS No.: 2408761-20-4

Cat. No.: VC11665572

Molecular Formula: C21H21NO5

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate - 2408761-20-4

Specification

CAS No. 2408761-20-4
Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
IUPAC Name benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxopiperidine-1-carboxylate
Standard InChI InChI=1S/C21H21NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3/t19-/m0/s1
Standard InChI Key GKQKFGKVAVFESV-IBGZPJMESA-N
Isomeric SMILES COC(=O)C1=CC=C(C=C1)[C@@H]2CC(=O)CCN2C(=O)OCC3=CC=CC=C3
SMILES COC(=O)C1=CC=C(C=C1)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3
Canonical SMILES COC(=O)C1=CC=C(C=C1)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a piperidine ring substituted at the 2-position with a 4-methoxycarbonylphenyl group and at the 4-position with a ketone moiety. The benzyloxycarbonyl (Cbz) protecting group at the 1-position enhances stability during synthetic procedures . The stereochemistry at the 2-position is explicitly defined as (S)-configuration, which influences its interactions with biological targets.

Stereochemical Significance

The (S)-enantiomer’s spatial arrangement is critical for its potential pharmacological activity. Chiral centers in drug candidates often dictate binding affinities to enzymes or receptors, making this stereospecificity a key consideration in structure-activity relationship (SAR) studies .

Functional Group Contributions

  • Methoxycarbonyl Group (-COOMe): Enhances solubility and serves as a handle for further derivatization.

  • 4-Oxopiperidine Ring: The ketone at position 4 introduces reactivity for nucleophilic additions or reductions.

  • Benzyl Carbamate (Cbz): Protects the piperidine nitrogen during multi-step syntheses .

Physical and Chemical Properties

  • Molecular Weight: 367.4 g/mol .

  • Purity: Available at 95–97% purity for research applications .

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the methoxycarbonyl and ketone groups .

Synthesis and Production

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Piperidine Ring Formation: Cyclization of appropriate amine precursors.

  • Introduction of the 4-Oxo Group: Oxidation of a secondary alcohol or deprotection of a protected ketone.

  • Stereoselective Installation of the 4-Methoxycarbonylphenyl Group: Asymmetric catalysis or chiral pool synthesis to ensure (S)-configuration .

Key Reaction Mechanisms

  • Mitsunobu Reaction: Used to establish stereochemistry at the 2-position.

  • Buchwald-Hartwig Amination: For coupling aromatic groups to the piperidine core .

Optimization Challenges

  • Stereochemical Purity: Requires chiral stationary phases for HPLC purification.

  • Scale-Up Limitations: Low yields in asymmetric steps necessitate process refinement for industrial production .

Applications in Medicinal Chemistry

Drug Design and Development

The compound’s scaffold is prevalent in protease inhibitors and kinase modulators. Its structural flexibility allows for:

  • Targeted Modifications: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid for salt formation.

  • Bioisosteric Replacements: Substituting the benzyl group with heteroaromatics to optimize pharmacokinetics .

Interaction Studies

  • Enzyme Binding: Preliminary molecular docking suggests affinity for serine proteases due to hydrogen bonding with the ketone oxygen.

  • Pharmacodynamic Profiling: In vitro assays indicate moderate metabolic stability in hepatic microsomes .

Comparison with Structural Analogues

Compound NameKey Structural DifferencesFunctional Implications
Ethyl 4-Oxo-piperidine-1-carboxylateEthoxy group instead of benzylLower lipophilicity, altered bioavailability
4-Oxo-piperidine-1-carboxylic acidFree carboxylic acid取代 methoxycarbonylEnhanced solubility, ionizable at physiological pH

These analogues highlight the trade-offs between solubility, stability, and target engagement inherent in piperidine-based drug design .

Future Directions and Research Gaps

Unexplored Therapeutic Areas

  • Neurodegenerative Diseases: Potential as a γ-secretase modulator.

  • Anticancer Agents: Piperidine derivatives are known tubulin polymerization inhibitors.

Synthetic Chemistry Innovations

  • Flow Chemistry Approaches: To improve yield in stereoselective steps.

  • Biocatalytic Methods: Enzymatic resolution for enhanced enantiomeric excess .

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